1,2-Dichloro-2-butene

Description

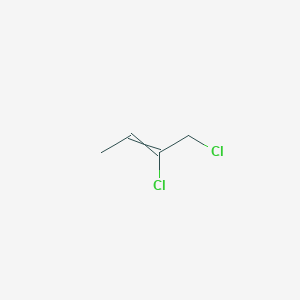

Structure

3D Structure

Properties

CAS No. |

13602-13-6 |

|---|---|

Molecular Formula |

C4H6Cl2 |

Molecular Weight |

124.99 g/mol |

IUPAC Name |

1,2-dichlorobut-2-ene |

InChI |

InChI=1S/C4H6Cl2/c1-2-4(6)3-5/h2H,3H2,1H3 |

InChI Key |

VOGHDWQJCXXBMH-UHFFFAOYSA-N |

SMILES |

CC=C(CCl)Cl |

Isomeric SMILES |

C/C=C(/CCl)\Cl |

Canonical SMILES |

CC=C(CCl)Cl |

Other CAS No. |

13602-13-6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (E)-1,2-dichloro-2-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-1,2-dichloro-2-butene is a chlorinated alkene of interest in organic synthesis, serving as a potential building block for more complex molecules. This technical guide provides a comprehensive overview of the synthetic routes to (E)-1,2-dichloro-2-butene, with a focus on the dehydrochlorination of 1,2,3-trichlorobutane. This document includes detailed experimental protocols, quantitative data analysis, and visualizations of the reaction pathway to facilitate a thorough understanding for researchers in chemical synthesis and drug development.

Introduction

(E)-1,2-dichloro-2-butene is a structural isomer of dichlorobutene, a class of compounds with applications in the production of polymers and as intermediates in organic synthesis.[1] The specific stereochemistry of the (E)-isomer, with the chlorine atoms on opposite sides of the double bond, imparts distinct reactivity and physical properties compared to its (Z)-counterpart and other positional isomers.[2] Understanding and controlling the stereoselective synthesis of this compound is crucial for its effective utilization in multi-step synthetic pathways.

This guide focuses on the preparation of (E)-1,2-dichloro-2-butene, providing a detailed examination of the dehydrochlorination of 1,2,3-trichlorobutane, a primary method for its synthesis.

Synthesis of (E)-1,2-dichloro-2-butene

The principal laboratory-scale synthesis of (E)-1,2-dichloro-2-butene involves the elimination of hydrogen chloride from a polychlorinated precursor, specifically 1,2,3-trichlorobutane. This reaction can be influenced by the choice of base and reaction conditions to favor the formation of the desired (E)-isomer.

Dehydrochlorination of 1,2,3-Trichlorobutane

The dehydrochlorination of 1,2,3-trichlorobutane typically proceeds via an E2 (elimination, bimolecular) mechanism. The stereochemical outcome of the reaction, yielding either the (E) or (Z) isomer, is dependent on the conformation of the substrate and the steric and electronic properties of the base employed.

A common method for this transformation is the use of a nitrogen-containing organic base, such as quinoline. The reaction is believed to proceed through a transition state where the proton and the leaving chloride ion are in an anti-periplanar arrangement, which dictates the stereochemistry of the resulting alkene.

Reaction Scheme:

Figure 1. General reaction scheme for the dehydrochlorination of 1,2,3-trichlorobutane.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of (E)-1,2-dichloro-2-butene via the dehydrochlorination of 1,2,3-trichlorobutane.

Materials:

-

1,2,3-Trichlorobutane

-

Quinoline (or other suitable non-nucleophilic base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux, distillation, and extraction

Procedure:

-

Reaction Setup: A solution of 1,2,3-trichlorobutane in a suitable anhydrous solvent (e.g., diethyl ether) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Base: An equimolar amount of quinoline is added to the solution. The reaction mixture is then heated to reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then washed successively with dilute hydrochloric acid (to remove the quinoline), water, and saturated sodium bicarbonate solution.

-

Isolation and Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product, a mixture of dichlorobutene isomers, is then purified by fractional distillation to isolate the (E)-1,2-dichloro-2-butene isomer. A mixture containing 2,3-dichloro-1-butene and 1,2-dichloro-2-butene can be obtained with yields often exceeding 85%.[2]

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and characterization of (E)-1,2-dichloro-2-butene.

| Parameter | Value | Reference |

| Molecular Formula | C₄H₆Cl₂ | [2] |

| Molecular Weight | 124.99 g/mol | [2] |

| Purity (typical) | >95% | [2] |

| Reaction Conditions | ||

| Reactant | 1,2,3-Trichlorobutane | |

| Base | Quinoline | |

| Temperature | 80-120 °C | [2] |

| Physical Properties | ||

| Boiling Point | Approx. 126.7 °C at 760 mmHg | |

| Density | Approx. 1.128 g/cm³ |

Characterization

The identification and characterization of (E)-1,2-dichloro-2-butene rely on a combination of spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is employed to separate the (E)-isomer from other dichlorobutene isomers and any remaining starting material. The subsequent mass spectrometric analysis provides information on the molecular weight and fragmentation pattern, which is characteristic of the compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the stereochemistry. The coupling constants between the vinylic protons in the ¹H NMR spectrum can help distinguish between the (E) and (Z) isomers.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic C=C stretching vibration of the alkene functional group.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the precursor to the purified and characterized product.

Figure 2. Workflow for the synthesis and analysis of (E)-1,2-dichloro-2-butene.

Conclusion

This technical guide has outlined a detailed methodology for the synthesis of (E)-1,2-dichloro-2-butene, primarily through the dehydrochlorination of 1,2,3-trichlorobutane. By providing a comprehensive experimental protocol, tabulated data, and clear visualizations of the process, this document serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The successful synthesis and purification of this specific stereoisomer are critical for its application as a building block in the creation of novel and complex chemical entities. Further research into optimizing reaction conditions to enhance the stereoselectivity towards the (E)-isomer would be a valuable contribution to this area of synthetic chemistry.

References

An In-depth Technical Guide on the Molecular Structure of 1,2-Dichloro-2-Butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 1,2-dichloro-2-butene, a chlorinated alkene of interest in organic synthesis. The document details the isomeric forms of the molecule, available data on its geometric parameters, and general experimental methodologies for their determination. Logical and experimental workflows are visualized to facilitate understanding.

Introduction

This compound (C₄H₆Cl₂) is a halogenated alkene that exists as two geometric isomers: (E)-1,2-dichloro-2-butene and (Z)-1,2-dichloro-2-butene. The spatial arrangement of the chlorine atoms and alkyl groups around the central carbon-carbon double bond defines the E (entgegen or opposite) and Z (zusammen or together) configurations, respectively.[1][2] These isomers exhibit distinct physical and chemical properties, making their individual characterization crucial for various applications in chemical synthesis. This guide focuses on the detailed molecular structure of these isomers.

Molecular Geometry

The core of this compound's structure is the C=C double bond, which imparts a planar geometry to the immediate atomic neighborhood. The bond angles around the double-bonded carbons are approximately 120°, consistent with sp² hybridization.[3] The molecule's overall shape and reactivity are determined by the specific bond lengths, bond angles, and dihedral angles of its isomers.

Isomeric Forms

The presence of two different substituent groups on each carbon of the double bond gives rise to E/Z isomerism.

-

(E)-1,2-dichloro-2-butene: In this isomer, the higher priority groups on each carbon of the double bond are on opposite sides. According to Cahn-Ingold-Prelog priority rules, the chlorine atom has a higher priority than the chloromethyl group on one carbon, and the methyl group has a higher priority than the hydrogen atom on the other.

-

(Z)-1,2-dichloro-2-butene: In this isomer, the higher priority groups on each carbon of the double bond are on the same side.

The relationship between the (E) and (Z) isomers is a form of diastereomerism.

Quantitative Structural Data

Precise experimental data on the molecular geometry of this compound is limited in publicly accessible literature. However, computational modeling and experimental data from analogous compounds provide valuable insights into the expected bond lengths and angles.

Computationally Predicted and Analogue-Derived Bond Parameters

The following table summarizes computationally predicted bond lengths for (E)-1,2-dichloro-2-butene and experimentally determined values for a structurally similar compound, trans-1,2-dichloro-1,2-disilylethene, which was analyzed by gas-phase electron diffraction.[4]

| Parameter | (E)-1,2-dichloro-2-butene (Computational) | trans-1,2-dichloro-1,2-disilylethene (Experimental, GED) |

| Bond Lengths (Å) | ||

| C=C | ~1.34 | 1.345 ± 0.003 |

| C-Cl | ~1.73 | 1.749 ± 0.001 |

| C-C | N/A | N/A |

| **Bond Angles (°) ** | ||

| C=C-Cl | ~120 | 117.0 ± 0.2 |

| C=C-C | ~120 | N/A |

Experimental Protocols for Structural Determination

The determination of the precise molecular structure of gaseous molecules like this compound is typically achieved through gas-phase electron diffraction (GED) or microwave spectroscopy.[5][6]

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in liquid or solid states.[5]

Generalized Experimental Protocol:

-

Sample Introduction: A gaseous sample of the this compound isomer is introduced into a high-vacuum chamber as a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicularly through the molecular beam.

-

Scattering and Diffraction: The electrons are scattered by the electric field of the molecule's atoms, creating a diffraction pattern.

-

Detection: The scattered electrons are detected by a photographic plate or a CCD detector, capturing the diffraction pattern.

-

Data Analysis: The diffraction pattern, which consists of concentric rings, is analyzed. The intensity and radial distribution of these rings are related to the distances between the atoms in the molecule.

-

Structural Refinement: The experimental scattering data is compared with theoretical scattering patterns calculated for various molecular models. The geometric parameters of the model (bond lengths, bond angles, and dihedral angles) are refined to achieve the best fit with the experimental data.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. E- and Z-alkenes [chem.ucalgary.ca]

- 3. Buy (E)-1,2-Dichloro-2-butene (EVT-1194920) | 15224-29-0 [evitachem.com]

- 4. Highly asymmetric coordination in alkenes: gas-phase structures of trans-1,2-dichloro-1,2-disilylethene and 1-bromo-1-silylethene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas Electron Diffraction and Small Molecule Structure - Paderborn Center for Parallel Computing (PC2) | Universität Paderborn [pc2.uni-paderborn.de]

- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of Dichlorobutene Isomers

This technical guide provides a comprehensive overview of the reactivity of dichlorobutene isomers, focusing on their chemical properties, reaction kinetics, and applications as versatile intermediates in organic synthesis. Dichlorobutenes, primarily 3,4-dichloro-1-butene, cis-1,4-dichloro-2-butene, and trans-1,4-dichloro-2-butene, are crucial building blocks in the pharmaceutical, agrochemical, and polymer industries.[1][2] Their unique structural features, including reactive chlorine atoms and a carbon-carbon double bond, allow for a diverse range of chemical transformations.

The isomers are typically produced through the chlorination of butadiene, which results in a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene (cis and trans).[3][4][5] When this mixture is heated, an equilibrium is established between the isomers.[3][4]

Physicochemical Properties of Dichlorobutene Isomers

The distinct isomers of dichlorobutene exhibit different physical properties, which are critical for their separation and specific applications in synthesis. The technical grade of 1,4-dichlorobutene is often a mixture of the cis- and trans- isomers.[3]

| Property | 3,4-dichloro-1-butene | cis-1,4-dichloro-2-butene | trans-1,4-dichloro-2-butene |

| CAS Number | 760-23-6[1] | 1476-11-5[6] | 110-57-6[7] |

| Molecular Formula | C₄H₆Cl₂[1] | C₄H₆Cl₂[6] | C₄H₆Cl₂[7] |

| Molar Mass | 124.99 g/mol [8] | 124.99 g/mol [4] | 124.99 g/mol [7] |

| Boiling Point | 123.4 °C | 152 °C[9] | 125.5 °C[7] |

| Density | 1.159 g/mL | 1.188 g/mL at 25°C[9] | 1.13 g/mL[7] |

| Appearance | Colorless liquid | Colorless liquid[6] | Colorless liquid[3] |

Core Reactivity and Mechanistic Pathways

The reactivity of dichlorobutene isomers is dominated by nucleophilic substitution, elimination, and isomerization reactions. The presence of the allylic double bond significantly influences the reaction pathways, often leading to rearranged products.

Nucleophilic Substitution and Allylic Rearrangement

Dichlorobutenes readily undergo nucleophilic substitution reactions. Due to the allylic nature of the carbon-chlorine bonds, these substitutions often proceed with an "allylic shift," a rearrangement where the double bond migrates. This occurs because the reaction proceeds through a resonance-stabilized allylic carbocation intermediate.[10][11][12] This process can occur via SN1' (unimolecular) or SN2' (bimolecular) mechanisms.[10]

For example, the reaction of 1-chloro-2-butene with sodium hydroxide yields a mixture of 2-buten-1-ol and 3-buten-2-ol, demonstrating the formation of both the direct substitution product and the rearranged product.[13] The product distribution is often dependent on factors like steric hindrance around the reaction center.[10][13]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]

- 8. 3,4-Dichloro-1-butene | C4H6Cl2 | CID 12971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cis-1,4-Dichloro-2-butene 95 1476-11-5 [sigmaaldrich.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. firsthope.co.in [firsthope.co.in]

- 12. Allylic_rearrangement [chemeurope.com]

- 13. Allylic rearrangement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Dichlorobutene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the core methodologies for the synthesis of dichlorobutene, a critical intermediate in various industrial and pharmaceutical applications. This document details the primary synthesis routes, including the chlorination of butadiene and the isomerization of dichlorobutene isomers, supported by experimental protocols, quantitative data, and process visualizations.

Chlorination of 1,3-Butadiene: The Primary Synthetic Route

The industrial production of dichlorobutenes predominantly relies on the chlorination of 1,3-butadiene. This reaction typically yields a mixture of two primary isomers: 3,4-dichloro-1-butene and 1,4-dichloro-2-butene (both cis and trans isomers)[1][2]. The ratio of these products is highly dependent on the reaction conditions, with vapor-phase chlorination generally favoring the formation of the 1,4-dichloro-2-butene isomers, while liquid-phase processes can be tailored to produce a higher proportion of 3,4-dichloro-1-butene[3][4].

The reaction proceeds through an electrophilic addition mechanism, where chlorine adds across the conjugated diene system of butadiene. The formation of the two main isomers can be attributed to 1,2- and 1,4-addition pathways.

Vapor-Phase Chlorination of Butadiene

Vapor-phase chlorination is a common industrial method for producing dichlorobutenes. The process involves reacting gaseous butadiene and chlorine at elevated temperatures[5].

Experimental Protocol:

A detailed industrial process for the vapor-phase chlorination of butadiene is outlined in several patents. A typical procedure involves the following steps[6][7]:

-

Reactant Preparation: Gaseous 1,3-butadiene and chlorine are preheated separately. An excess of butadiene is often used to minimize the formation of higher chlorinated byproducts[6].

-

Reaction: The preheated gases are introduced into a reactor, which can be a tubular or a fluidized bed reactor. The reaction is highly exothermic, and temperature control is crucial. The reaction temperature is typically maintained between 240-300°C[7].

-

Product Quenching and Separation: The hot gaseous product stream, containing dichlorobutene isomers, unreacted butadiene, and some byproducts, is rapidly cooled or "quenched" to prevent further reactions. The dichlorobutene isomers are then separated from the unreacted butadiene and byproducts through condensation and subsequent distillation[8]. The unreacted butadiene is typically recycled back into the reactor[7].

Quantitative Data:

The following table summarizes typical reaction conditions and outcomes for the vapor-phase chlorination of butadiene.

| Parameter | Value | Reference |

| Reactants | 1,3-Butadiene, Chlorine | [5] |

| Reaction Temperature | 240-300°C | [7] |

| Pressure | 1-7 bar | [3] |

| Butadiene:Chlorine Molar Ratio | 5:1 to 50:1 | [6] |

| Yield of Dichlorobutenes | ~92% | [3] |

| Isomer Ratio (3,4-DCB:1,4-DCB) | Approximately 40:60 | [1] |

Process Workflow:

References

- 1. 3,4-Dichloro-1-butene | C4H6Cl2 | CID 12971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]

- 3. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 4. US5077443A - Process for the liquid phase chlorination of 1,3-butadiene - Google Patents [patents.google.com]

- 5. trans-1,4-Dichloro-2-butene | 110-57-6 | Benchchem [benchchem.com]

- 6. US4233252A - Butadiene chlorination process - Google Patents [patents.google.com]

- 7. GB1276788A - Improved process for the preparation of dichloro butenes by chlorination of butadiene - Google Patents [patents.google.com]

- 8. How To [chem.rochester.edu]

An In-Depth Technical Guide to the Physical Properties of 1,2-Dichloro-2-Butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1,2-dichloro-2-butene, a halogenated alkene of interest in various chemical syntheses. The document details the physical characteristics of its primary isomers, (E)-1,2-dichloro-2-butene and (Z)-1,2-dichloro-2-butene, and outlines the experimental protocols for their determination.

Core Physical Properties

This compound (C₄H₆Cl₂) is a colorless liquid with a molecular weight of approximately 124.99 g/mol .[1] It is a structural isomer of other dichlorobutenes, such as 1,4-dichloro-2-butene, and its properties are significantly influenced by the geometric arrangement of the chlorine atoms around the carbon-carbon double bond, leading to the existence of (E) (trans) and (Z) (cis) isomers.

Data Presentation: Physical Properties of this compound Isomers

The quantitative physical properties of the (E) and (Z) isomers of this compound are summarized in the table below. For comparative purposes, data for the related 1,4-dichloro-2-butene isomers are also included.

| Property | (E)-1,2-dichloro-2-butene | (Z)-1,2-dichloro-2-butene | (E)-1,4-dichloro-2-butene | (Z)-1,4-dichloro-2-butene |

| CAS Number | 15224-29-0[1] | 26310-41-8[2] | 110-57-6 | 1476-11-5 |

| Boiling Point | ~100 °C[1] | 126.7 °C at 760 mmHg | 74-76 °C at 40 mmHg | 152 °C at 758 mmHg |

| Melting Point | Not available | -27.02 °C (estimate) | 1-3 °C | -48 °C |

| Density | ~1.14 g/cm³ at room temperature[1] | 1.128 g/cm³ | 1.183 g/mL at 25 °C | 1.188 g/mL at 25 °C |

| Refractive Index | Not available | 1.4734 | 1.488 at 20 °C | 1.489 at 20 °C |

| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water.[1] | Not specified | Soluble in alcohol, ether, acetone, and benzene. | Soluble in alcohol, ether, acetone, and benzene. |

| Vapor Pressure | Not available | 14 mmHg at 25°C | 10 mmHg at 20 °C | Not available |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound. These are generalized protocols that can be applied to either isomer.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or aluminum block heating apparatus

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin or other suitable heating bath fluid

Procedure:

-

A small amount of the this compound isomer is placed in the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is then placed in a Thiele tube or an aluminum block.[3]

-

The apparatus is heated slowly and uniformly.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.

-

The temperature at which a rapid and continuous stream of bubbles is observed is noted. This is the boiling point of the liquid.[3]

-

For accuracy, the heating should be stopped when the rapid bubbling begins, and the temperature at which the liquid re-enters the capillary tube upon cooling is recorded as the boiling point.

Determination of Density (Volumetric Method)

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

-

Pycnometer or a volumetric flask (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

A clean, dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with the this compound isomer, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C or 25 °C).

-

The volume is adjusted precisely to the calibration mark of the pycnometer. Any excess liquid is carefully removed.

-

The exterior of the pycnometer is dried thoroughly and it is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

Determination of Refractive Index

Objective: To measure the extent to which light is bent when it passes through the liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer prisms

-

Dropper or pipette

-

Lint-free tissue

-

Solvent for cleaning (e.g., acetone or ethanol)

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent and allowed to dry completely.

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of the this compound isomer are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

The light source is adjusted to illuminate the field of view.

-

The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

If color fringes are observed, the dispersion compensator is adjusted to remove them.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded.

Synthesis and Isomer Separation Workflow

The synthesis of this compound often results in a mixture of its (E) and (Z) isomers, along with other structural isomers. The following diagram illustrates a general workflow for the synthesis via dehydrochlorination of a trichlorobutane precursor and the subsequent separation of the target isomers.

Caption: A generalized workflow for the synthesis and separation of this compound isomers.

References

An In-depth Technical Guide to the Stereoisomers of Dichlorobutane for Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobutanes are halogenated hydrocarbons with the chemical formula C₄H₈Cl₂. While several constitutional isomers of dichlorobutane exist, this guide focuses on the stereoisomers of 2,3-dichlorobutane. This particular isomer is of significant interest in stereochemistry and its application in the synthesis of chiral molecules, a cornerstone of modern drug development. The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity, making a thorough understanding of stereoisomerism essential for the design and synthesis of safe and effective pharmaceuticals.

This technical guide provides a comprehensive overview of the stereoisomers of 2,3-dichlorobutane, including their structural relationships, physical properties, and detailed experimental protocols for their synthesis and separation. Furthermore, it explores their potential as chiral building blocks in the pharmaceutical industry.

The Stereoisomers of 2,3-Dichlorobutane

2,3-Dichlorobutane possesses two chiral centers at the C2 and C3 positions. The maximum number of stereoisomers possible for a molecule with n chiral centers is 2ⁿ. Therefore, for 2,3-dichlorobutane, a maximum of 2² = 4 stereoisomers can be expected.[1][2][3] These are:

-

(2R,3R)-2,3-dichlorobutane

-

(2S,3S)-2,3-dichlorobutane

-

(2R,3S)-2,3-dichlorobutane

-

(2S,3R)-2,3-dichlorobutane

However, due to the symmetrical nature of 2,3-dichlorobutane, where the substituents on C2 and C3 are identical, the (2R,3S) and (2S,3R) forms are superimposable upon each other and represent a single, achiral compound known as a meso compound . This meso isomer possesses an internal plane of symmetry, which cancels out its optical activity.

Therefore, there are a total of three distinct stereoisomers of 2,3-dichlorobutane: a pair of enantiomers ((2R,3R) and (2S,3S)) and one meso diastereomer.

The relationship between these stereoisomers can be visualized as follows:

References

An In-depth Technical Guide to Positional Isomerism in Dichlorobutenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the positional isomers of dichlorobutene (C₄H₆Cl₂), focusing on their synthesis, physical properties, and spectroscopic characterization. Dichlorobutenes are important intermediates in organic synthesis, notably in the production of chloroprene and other commercially significant compounds. Understanding the distinct properties of each isomer is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Overview of Dichlorobutene Isomers

Dichlorobutene exists in several positional isomers, each of which can also exhibit stereoisomerism (cis/trans or E/Z isomerism). The primary isomers are derived from the chlorination of 1,3-butadiene, which can undergo 1,2- and 1,4-addition reactions. Subsequent isomerization can further alter the distribution of these products. The main positional isomers are:

-

1,4-dichloro-2-butene

-

3,4-dichloro-1-butene

-

1,2-dichloro-2-butene

-

2,3-dichloro-1-butene

-

1,3-dichloro-2-butene

-

1,1-dichloro-2-butene

-

1,3-dichloro-1-butene

-

2,3-dichloro-2-butene

The relationship between the primary products of butadiene chlorination and their isomerization is illustrated in the following diagram.

An In-depth Technical Guide to the Isomers of 1,2-Dichloro-2-Butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 1,2-dichloro-2-butene, focusing on their nomenclature, physical properties, and synthesis. This information is critical for professionals in chemical research and drug development who require a deep understanding of the distinct characteristics of these closely related compounds.

Introduction to this compound Isomerism

This compound (C₄H₆Cl₂) is a chlorinated alkene that exists as two geometric isomers, designated according to the IUPAC nomenclature as (E)-1,2-dichloro-2-butene and (Z)-1,2-dichloro-2-butene. This isomerism arises from the restricted rotation around the carbon-carbon double bond (C=C). The arrangement of the substituents—specifically the chlorine atoms and the ethyl and methyl groups—on either side of the double bond dictates the molecule's geometry and, consequently, its physical and chemical properties.

The "(E)" designation (from the German entgegen, meaning opposite) indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. Conversely, the "(Z)" designation (from the German zusammen, meaning together) signifies that the higher-priority substituents are on the same side. For this compound, the chlorine atom and the chloromethyl group are the key substituents determining the E/Z configuration.

Comparative Physicochemical Data

The distinct spatial arrangements of the (E) and (Z) isomers of this compound lead to differences in their physical properties. A summary of available quantitative data is presented below for ease of comparison.

| Property | (E)-1,2-dichloro-2-butene | (Z)-1,2-dichloro-2-butene |

| IUPAC Name | (E)-1,2-dichlorobut-2-ene | (Z)-1,2-dichlorobut-2-ene |

| Molecular Formula | C₄H₆Cl₂ | C₄H₆Cl₂ |

| Molecular Weight | 124.99 g/mol | 124.99 g/mol [1] |

| Boiling Point | ~100 °C | No data available |

| Density | ~1.14 g/cm³ | No data available |

| CAS Number | 15224-29-0 | 26310-41-8[1] |

Note: Experimental data for the (Z)-isomer is limited in publicly available literature.

Experimental Protocols

The synthesis of this compound isomers typically involves the dehydrochlorination of a suitable polychlorinated precursor, such as 1,2,3-trichlorobutane. This reaction often yields a mixture of isomers, which then requires separation.

Synthesis of this compound Isomers via Dehydrochlorination of 1,2,3-Trichlorobutane

Principle:

The elimination of a hydrogen chloride (HCl) molecule from 1,2,3-trichlorobutane using a base will lead to the formation of a carbon-carbon double bond, resulting in a mixture of dichlorobutene isomers, including (E)- and (Z)-1,2-dichloro-2-butene. The isomeric ratio can be influenced by the reaction conditions.

Materials:

-

1,2,3-trichlorobutane

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (or another suitable solvent)

-

Apparatus for reflux, distillation, and separation (e.g., fractional distillation column, separatory funnel)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of 1,2,3-trichlorobutane in a suitable solvent such as ethanol.

-

Reagent Addition: Gradually add a stoichiometric amount of a strong base, such as potassium hydroxide or sodium hydroxide, to the solution. The base can be added as a solid or as a concentrated solution in the same solvent.

-

Reaction: Heat the mixture to reflux and maintain the temperature for a period determined by reaction monitoring (e.g., by gas chromatography) to ensure the completion of the dehydrochlorination reaction.

-

Work-up: After cooling, the reaction mixture is typically quenched with water. The organic layer is then separated from the aqueous layer.

-

Purification: The organic layer, containing the mixture of dichlorobutene isomers, is washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by distillation.

-

Isomer Separation: The resulting mixture of (E)- and (Z)-1,2-dichloro-2-butene, along with other possible dichlorobutene isomers, can be separated by fractional distillation under reduced pressure. The separation is based on the difference in the boiling points of the isomers.

Isomeric Relationship and Visualization

The logical relationship between the precursor and the resulting isomers can be visualized as a straightforward reaction pathway.

This guide provides foundational knowledge for the handling and synthesis of (E)- and (Z)-1,2-dichloro-2-butene. Further research into the specific reaction kinetics and optimization of separation techniques is recommended for professionals requiring high-purity isomers for their applications.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,2-Dichloro-2-butene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-2-butene is a versatile chlorinated alkene that serves as a valuable building block in organic synthesis. Its reactivity, stemming from the presence of a double bond and two chlorine atoms, allows for a variety of transformations, making it a precursor to a range of functionalized molecules and heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound and its common isomer, 1,4-dichloro-2-butene, in organic synthesis, with a focus on applications relevant to pharmaceutical and materials science research.

Key Applications

The primary applications of dichlorobutenes in organic synthesis include their use as precursors for:

-

Heterocyclic Compounds: Synthesis of furans, pyrroles, and thiophenes.

-

Dienes: Preparation of substituted butadienes through elimination reactions.

-

Functionalized Alkenes: Introduction of various functional groups via nucleophilic substitution.

These applications are critical in the development of novel pharmaceuticals, agrochemicals, and polymers.

Experimental Protocols

Synthesis of 2,5-Disubstituted Furans

The Paal-Knorr furan synthesis is a classic method for preparing furans from 1,4-dicarbonyl compounds.[1][2] While not a direct reaction of this compound, it is a key transformation for which dichlorobutenes can serve as precursors to the necessary 1,4-dicarbonyl starting materials.

Protocol: Paal-Knorr Furan Synthesis

This protocol describes the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to a furan.

| Reagent/Parameter | Value |

| Starting Material | 1,4-Dicarbonyl Compound |

| Catalyst | Protic acid (e.g., H₂SO₄) or Lewis acid |

| Solvent | Anhydrous, non-polar solvent (e.g., toluene) |

| Temperature | Varies (often elevated) |

| Reaction Time | Varies |

Detailed Methodology:

-

Dissolve the 1,4-dicarbonyl compound in an appropriate anhydrous solvent.

-

Add a catalytic amount of the acid catalyst.

-

Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and quench with a suitable base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Note: The synthesis of the 1,4-dicarbonyl precursor from dichlorobutene would involve a separate multi-step sequence, the specifics of which are not detailed in the general Paal-Knorr protocol.

Synthesis of 2,5-Dihydrothiophene

A direct application of a dichlorobutene isomer is the synthesis of 2,5-dihydrothiophene from cis-1,4-dichloro-2-butene.[3]

Protocol: Synthesis of 2,5-Dihydrothiophene

| Reagent/Parameter | Value |

| Starting Material | cis-1,4-Dichloro-2-butene |

| Reagent | Anhydrous Sodium Sulfide (Na₂S) |

| Solvent | Methanol/Dimethyl Sulfoxide (MeOH/DMSO) mixture |

| Temperature | Not specified |

| Reaction Time | Not specified |

Detailed Methodology:

-

In a reaction vessel, dissolve anhydrous sodium sulfide in a mixture of methanol and dimethyl sulfoxide.

-

Add cis-1,4-dichloro-2-butene to the solution.

-

Stir the reaction mixture at an appropriate temperature. Monitor the reaction by TLC or GC.

-

After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting 2,5-dihydrothiophene, potentially removing any 3,4-epithio-1-butene contaminant by reacting it with excess Na₂S.[3]

Dehydrochlorination to Form Dienes

Dichlorobutenes can undergo elimination reactions to form conjugated dienes, which are valuable in various organic transformations, including as monomers for polymerization.[4]

Generalized Protocol for Dehydrochlorination:

| Reagent/Parameter | Value |

| Starting Material | This compound or its isomers |

| Base | Strong base (e.g., KOH, NaOH) |

| Conditions | Anhydrous |

| Temperature | 80°C to 120°C |

Detailed Methodology:

-

In a flame-dried flask under an inert atmosphere, suspend a solid base (e.g., powdered KOH) in an anhydrous solvent.

-

Add the dichlorobutene substrate to the suspension.

-

Heat the reaction mixture to the specified temperature range.

-

Monitor the formation of the diene product by GC or NMR spectroscopy.

-

Upon completion, cool the reaction, filter off the solid base, and carefully remove the solvent.

-

The resulting diene may require further purification, such as distillation.

Logical Workflow for Heterocycle Synthesis from Dichlorobutenes

The following diagram illustrates a potential synthetic pathway from a dichlorobutene to a furan, highlighting the key intermediate.

References

Application Notes and Protocols for 1,2-Dichloro-2-butene as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,2-dichloro-2-butene, a versatile chemical intermediate. It includes information on its chemical properties, synthesis, and key reactions, with a focus on its application in organic synthesis.

Introduction

This compound is a chlorinated alkene that serves as a valuable building block in the synthesis of a variety of organic compounds. It exists as two geometric isomers, (E)-1,2-dichloro-2-butene and (Z)-1,2-dichloro-2-butene. Its reactivity is characterized by the presence of two chlorine atoms and a carbon-carbon double bond, allowing for a range of chemical transformations. This intermediate is particularly noted for its role in the production of polymers and as a precursor for pharmaceuticals and agrochemicals.[1]

Physicochemical Data and Spectroscopic Information

A summary of the key physical and chemical properties of dichlorobutene isomers is presented below. While specific experimental data for (E)-1,2-dichloro-2-butene is not extensively published, expected spectroscopic characteristics are provided based on the analysis of its isomers and general principles of spectroscopy.

Table 1: Physicochemical Properties of Dichlorobutene Isomers

| Property | (E)-1,2-Dichloro-2-butene | (Z)-1,2-Dichloro-2-butene | trans-1,4-Dichloro-2-butene | cis-1,4-Dichloro-2-butene |

| CAS Number | 15224-29-0[1] | 26310-41-8 | 110-57-6 | 1476-11-5 |

| Molecular Formula | C₄H₆Cl₂ | C₄H₆Cl₂ | C₄H₆Cl₂ | C₄H₆Cl₂ |

| Molecular Weight | 124.99 g/mol [1] | 124.99 g/mol | 124.99 g/mol | 124.99 g/mol |

| Appearance | Colorless liquid (expected) | Colorless liquid (expected) | Colorless liquid | Colorless liquid |

| Boiling Point | ~126-128 °C (estimated) | ~130-132 °C (estimated) | 155 °C | 152 °C |

| Density | ~1.13 g/cm³ (estimated) | ~1.15 g/cm³ (estimated) | 1.188 g/cm³ | 1.188 g/cm³ |

Table 2: Expected Spectroscopic Data for (E)-1,2-Dichloro-2-butene

| Spectrum Type | Expected Peaks and Interpretation |

| ¹H NMR | Signals for the methyl group protons (CH₃), the vinylic proton (C=CH), and the methylene protons (CH₂Cl). The coupling constants between the vinylic proton and the methyl protons would be characteristic of the trans configuration. |

| ¹³C NMR | Resonances for the methyl carbon, the two sp² hybridized carbons of the double bond, and the methylene carbon. The chemical shifts would be influenced by the presence of the electron-withdrawing chlorine atoms.[2] |

| IR Spectroscopy | Characteristic absorption bands for C=C stretching, C-H stretching (both sp² and sp³), and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 124, along with M+2 and M+4 peaks due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) in a characteristic 9:6:1 ratio.[3] Common fragmentation patterns would involve the loss of Cl and HCl. |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily via the chlorination of butene or the dehydrochlorination of a more saturated precursor like 1,2,3-trichlorobutane.[1] A generalized laboratory protocol for the dehydrochlorination approach is provided below.

Generalized Experimental Protocol: Dehydrochlorination of 1,2,3-Trichlorobutane

This protocol describes a representative procedure for the synthesis of this compound. Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired isomer purity.

Objective: To synthesize this compound via dehydrochlorination of 1,2,3-trichlorobutane.

Materials:

-

1,2,3-Trichlorobutane

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a molar equivalent of potassium hydroxide in absolute ethanol with gentle heating.

-

Once the potassium hydroxide is fully dissolved, add one molar equivalent of 1,2,3-trichlorobutane to the flask.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing distilled water and diethyl ether.

-

Shake the funnel vigorously and allow the layers to separate.

-

Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield a mixture of (E)- and (Z)-1,2-dichloro-2-butene.

Expected Yield: 50-70%

Key Reactions of this compound

This compound is a versatile intermediate that can undergo several types of reactions, making it a useful precursor in multi-step syntheses.

Dehydrochlorination to Chloroprene

One of the most significant industrial applications of dichlorobutene isomers is their conversion to chloroprene (2-chloro-1,3-butadiene), the monomer for neoprene rubber. This is typically achieved by dehydrochlorination using a base. While 3,4-dichloro-1-butene is the primary isomer used for this purpose, this compound can also be a precursor in related pathways.

Table 3: Representative Reaction Conditions for Dehydrochlorination to Chloroprene

| Reactant | Base | Solvent | Temperature | Yield | Reference |

| 3,4-dichloro-1-butene | Sodium Hydroxide | Water | 80-100 °C | High | Industrial Processes |

Nucleophilic Substitution

The chlorine atoms in this compound are susceptible to nucleophilic attack, allowing for the introduction of various functional groups. The reactivity of the two chlorine atoms can differ, offering potential for selective functionalization.

Isomerization

Under certain conditions, such as heating in the presence of a catalyst, dichlorobutene isomers can interconvert. This is an important industrial process to enrich the desired isomer for subsequent reactions.

Diagrams

Synthetic Pathway for this compound

Caption: General synthetic routes to this compound.

Experimental Workflow for Synthesis and Purification

References

- 1. (E)-1,2-Dichloro-2-butene | 15224-29-0 | Benchchem [benchchem.com]

- 2. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chemguide.co.uk [chemguide.co.uk]

Application Notes and Protocols for the Polymerization of 1,2-Dichloro-2-Butene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of hypothetical protocols for the polymerization of 1,2-dichloro-2-butene, a chlorinated alkene monomer. Due to the limited availability of direct experimental data for this specific monomer, the following protocols are based on established methods for the polymerization of structurally similar monomers, such as vinyl chloride and other chlorinated alkenes. These notes are intended to serve as a foundational guide for researchers exploring the synthesis of poly(this compound) and its potential applications.

Introduction

This compound is a halogenated olefin that presents interesting possibilities as a monomer for the synthesis of novel polymers. The presence of two chlorine atoms on the double bond is expected to significantly influence its reactivity and the properties of the resulting polymer. Potential applications for poly(this compound) could range from specialty polymers with enhanced flame resistance and chemical stability to intermediates for further chemical modification. This document outlines detailed, albeit theoretical, protocols for the polymerization of this compound via radical, cationic, and coordination mechanisms.

Radical Polymerization of this compound

Free-radical polymerization is a common and robust method for the polymerization of vinyl monomers. For halogenated alkenes like 2-chloropropene and vinyl chloride, this method is well-established.[1][2] The following protocol is adapted for this compound.

Experimental Protocol: Free-Radical Solution Polymerization

This protocol describes the solution polymerization of this compound using Azo-bis-isobutyronitrile (AIBN) as the initiator.

Materials:

-

This compound (monomer)

-

Azo-bis-isobutyronitrile (AIBN) (initiator)

-

Toluene (solvent), anhydrous

-

Methanol (non-solvent for precipitation)

-

Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

-

Monomer and Solvent Preparation: Purify this compound by passing it through a column of basic alumina to remove any inhibitors. Degas anhydrous toluene by sparging with nitrogen for 30 minutes.

-

Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and then cool under a nitrogen atmosphere.

-

Charging the Reactor: Under a positive flow of nitrogen, add 10 mL of degassed toluene to the Schlenk flask. Subsequently, add 5.0 g of purified this compound and 0.05 g of AIBN.

-

Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture vigorously. The polymerization is typically carried out for 24 hours.

-

Polymer Isolation: After the reaction period, cool the flask to room temperature. Slowly pour the viscous solution into 100 mL of rapidly stirring methanol to precipitate the polymer.

-

Purification and Drying: Filter the precipitated polymer using a Buchner funnel. Wash the polymer with fresh methanol (2 x 20 mL). Dry the polymer in a vacuum oven at 40°C to a constant weight.

Data Presentation

| Parameter | Value | Reference Analogy |

| Monomer | This compound | Vinyl Chloride, 2-Chloropropene |

| Initiator | AIBN | |

| Solvent | Toluene | |

| Temperature | 70°C | [1] |

| Reaction Time | 24 hours | N/A (Hypothetical) |

| Monomer:Initiator Ratio | 100:1 (molar) | N/A (Hypothetical) |

| Expected Polymer Yield | 60-80% | N/A (Hypothetical) |

| Expected Molecular Weight (Mn) | 10,000 - 50,000 g/mol | N/A (Hypothetical) |

| Expected Polydispersity Index (PDI) | 1.5 - 2.5 | N/A (Hypothetical) |

Experimental Workflow

Caption: Workflow for Radical Polymerization.

Cationic Polymerization of this compound

Cationic polymerization is suitable for alkenes that can form stable carbocationic intermediates. The electron-withdrawing nature of the chlorine atoms in this compound may pose a challenge for cationic polymerization; however, under appropriate conditions with a strong Lewis acid, polymerization may be initiated.

Experimental Protocol: Cationic Polymerization

This protocol outlines a hypothetical procedure for the cationic polymerization of this compound initiated by a protic acid/Lewis acid system.

Materials:

-

This compound (monomer)

-

Tert-butyl chloride (initiator)

-

Titanium tetrachloride (TiCl₄) (co-initiator)

-

Dichloromethane (solvent), anhydrous

-

Methanol (quenching agent)

-

Nitrogen gas (for inert atmosphere)

-

Standard glassware for inert atmosphere chemistry (glovebox or Schlenk line)

Procedure:

-

Preparation: All manipulations should be performed under a dry, inert atmosphere (e.g., in a glovebox). All glassware must be rigorously dried. The monomer and solvent must be freshly distilled and thoroughly dried.

-

Reaction Setup: In a glovebox, place a dried Schlenk flask with a magnetic stir bar and seal with a septum.

-

Charging the Reactor: Add 20 mL of anhydrous dichloromethane to the flask. Cool the flask to -78°C using a dry ice/acetone bath. Add 5.0 g of purified this compound.

-

Initiation: In a separate vial inside the glovebox, prepare a stock solution of tert-butyl chloride in dichloromethane. In another vial, prepare a stock solution of TiCl₄ in dichloromethane. Add the required amount of tert-butyl chloride solution to the monomer solution, followed by the dropwise addition of the TiCl₄ solution to initiate the polymerization.

-

Polymerization: Maintain the reaction at -78°C with constant stirring. Monitor the reaction progress by taking aliquots and analyzing for monomer conversion (e.g., by GC). A typical reaction time might be 2-4 hours.

-

Termination and Isolation: Quench the polymerization by adding 5 mL of pre-chilled methanol. Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of methanol.

-

Purification and Drying: Filter the polymer, wash with methanol, and dry under vacuum at room temperature.

Data Presentation

| Parameter | Value | Reference Analogy |

| Monomer | This compound | Nonpolar Vinyl Monomers |

| Initiator System | t-BuCl / TiCl₄ | [3] |

| Solvent | Dichloromethane | [3] |

| Temperature | -78°C | [3][4] |

| Reaction Time | 2-4 hours | N/A (Hypothetical) |

| Monomer:Initiator Ratio | 100:1 (molar) | N/A (Hypothetical) |

| Expected Polymer Yield | 40-60% | N/A (Hypothetical) |

| Expected Molecular Weight (Mn) | 5,000 - 20,000 g/mol | N/A (Hypothetical) |

| Expected Polydispersity Index (PDI) | 1.2 - 1.8 | N/A (Hypothetical) |

Experimental Workflow

Caption: Workflow for Cationic Polymerization.

Coordination Polymerization of this compound

Coordination polymerization, often employing Ziegler-Natta or metallocene catalysts, can provide excellent control over polymer stereochemistry. The polar nature of the C-Cl bonds in this compound may interfere with traditional Ziegler-Natta catalysts, but certain metallocene systems have shown tolerance to polar monomers.

Experimental Protocol: Metallocene-Catalyzed Polymerization

This protocol describes a hypothetical coordination polymerization using a metallocene catalyst system.

Materials:

-

This compound (monomer)

-

Zirconocene dichloride (Cp₂ZrCl₂) (catalyst precursor)

-

Methylaluminoxane (MAO) (co-catalyst), 10 wt% solution in toluene

-

Toluene (solvent), anhydrous

-

Methanol with 5% HCl (quenching/precipitation agent)

-

Nitrogen gas (for inert atmosphere)

-

High-pressure reactor (Parr reactor)

Procedure:

-

Reactor Preparation: Thoroughly clean and dry a high-pressure reactor. Purge the reactor with nitrogen for at least one hour.

-

Charging the Reactor: Under an inert atmosphere, inject 50 mL of anhydrous toluene into the reactor. Add the desired amount of MAO solution via syringe. Stir the solution for 10 minutes at room temperature.

-

Catalyst Activation: In a separate Schlenk flask, dissolve Cp₂ZrCl₂ in a small amount of toluene. Transfer this solution to the reactor. Stir the mixture for another 10 minutes to allow for catalyst activation.

-

Monomer Addition: Inject 10.0 g of purified this compound into the reactor.

-

Polymerization: Heat the reactor to 50°C. If necessary, pressurize with an inert gas to maintain the monomer in the liquid phase. Run the polymerization for 2-6 hours.

-

Termination and Isolation: Cool the reactor to room temperature and safely vent any excess pressure. Quench the reaction by slowly adding 20 mL of methanol containing 5% HCl. This will also begin to precipitate the polymer and dissolve the catalyst residues.

-

Purification and Drying: Filter the polymer and wash extensively with methanol. Dry the polymer in a vacuum oven at 50°C.

Data Presentation

| Parameter | Value | Reference Analogy |

| Monomer | This compound | Polar Vinyl Monomers |

| Catalyst System | Cp₂ZrCl₂ / MAO | [5] |

| Solvent | Toluene | [5] |

| Temperature | 50°C | N/A (Hypothetical) |

| Reaction Time | 2-6 hours | N/A (Hypothetical) |

| Al:Zr Ratio | 1000:1 | [5] |

| Expected Polymer Yield | 50-70% | N/A (Hypothetical) |

| Expected Molecular Weight (Mn) | 20,000 - 100,000 g/mol | N/A (Hypothetical) |

| Expected Polydispersity Index (PDI) | 1.8 - 3.0 | N/A (Hypothetical) |

Experimental Workflow

Caption: Workflow for Coordination Polymerization.

Safety Considerations

-

This compound: This monomer is expected to be flammable, toxic, and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Initiators and Catalysts: Many initiators and catalysts are highly reactive, toxic, or pyrophoric (e.g., organoaluminum compounds). Always consult the Safety Data Sheet (SDS) for each chemical and follow appropriate handling procedures.

-

Solvents: Organic solvents are flammable and may have associated health risks. Handle in a fume hood and away from ignition sources.

-

Pressurized Reactions: When using a high-pressure reactor, ensure it is properly maintained and operated by trained personnel.

Conclusion

The polymerization of this compound presents an opportunity to synthesize novel chlorinated polymers. The hypothetical protocols provided herein for radical, cationic, and coordination polymerization are based on established chemical principles for analogous monomers. Researchers should use these notes as a starting point and optimize the reaction conditions based on experimental observations. Characterization of the resulting polymer's molecular weight, structure, and properties will be crucial in determining its potential for various applications.

References

- 1. How to Make Poly(2-chloropropene) from 2-Chloropropene A Guide for Organic Chemists - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coordination polymerization - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Analytical Identification of Dichlorobutene Isomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of various dichlorobutene isomers using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols are designed to offer robust and reliable analytical procedures for research, quality control, and drug development purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like dichlorobutene isomers. The following protocol outlines a general method for their analysis.

Experimental Protocol: GC-MS

1.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

Sample Collection: Collect the sample in a clean glass container to prevent contamination.

-

Solvent Selection: Use a volatile organic solvent such as dichloromethane or hexane. Avoid water, non-volatile solvents, and strong acids or bases.

-

Extraction:

-

To 10 mL of an aqueous sample, add 2 mL of the chosen organic solvent in a separatory funnel.

-

Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect the organic layer (bottom layer for dichloromethane, top layer for hexane).

-

Dry the organic extract over anhydrous sodium sulfate.

-

-

Concentration (Optional): If the expected concentration of dichlorobutene is low, the extract can be concentrated by gently blowing a stream of nitrogen over the surface of the liquid.

-

Final Sample: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

1.1.2. Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for separating the isomers based on their boiling points.

-

Injector: Split/splitless inlet at 250°C. A splitless injection is preferred for trace analysis.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: 5 minutes at 200°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 35-200.

-

Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.

-

Data Presentation: GC-MS

Table 1: Estimated Retention Times of Dichlorobutene Isomers on a DB-5ms Column

| Isomer | Estimated Retention Time (min) | Boiling Point (°C) |

| 3,4-Dichloro-1-butene | ~ 6.5 - 7.5 | 123.4 |

| cis-1,4-Dichloro-2-butene | ~ 7.5 - 8.5 | 152.0 |

| trans-1,4-Dichloro-2-butene | ~ 8.0 - 9.0 | 155.0 |

| 1,3-Dichloro-2-butene | ~ 7.0 - 8.0 | 130.0 |

Note: The retention times are estimations based on the boiling points of the isomers and the typical elution order on a non-polar DB-5ms column. Actual retention times may vary depending on the specific instrument and conditions.

GC-MS Experimental Workflow

Caption: Workflow for the identification of dichlorobutene isomers using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: NMR

2.1.1. Sample Preparation

-

Sample Purity: Ensure the sample is purified, as impurities will complicate spectral analysis.

-

Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for dichlorobutene isomers.[1]

-

Sample Concentration:

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm. However, modern spectrometers can lock onto the residual solvent signal, making an internal standard optional.[1]

2.1.2. Instrumentation and Parameters

-

NMR Spectrometer: A 300 MHz or higher field spectrometer (e.g., Bruker Avance III HD).

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 512-2048 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Data Presentation: NMR

Table 2: ¹H NMR Chemical Shifts (δ, ppm) of Dichlorobutene Isomers in CDCl₃

| Isomer | H1 | H2 | H3 | H4 |

| 3,4-Dichloro-1-butene | 5.33-5.45 (m) | 5.89-5.93 (m) | 4.50-4.52 (m) | 3.68-3.81 (m) |

| cis-1,4-Dichloro-2-butene | 4.15 (d) | 5.95 (t) | 5.95 (t) | 4.15 (d) |

| trans-1,4-Dichloro-2-butene | 4.07 (d) | 5.93 (t) | 5.93 (t) | 4.07 (d) |

| 1,3-Dichloro-2-butene | 2.15 (s) | 5.85 (q) | - | 4.10 (d) |

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) of Dichlorobutene Isomers in CDCl₃

| Isomer | C1 | C2 | C3 | C4 |

| 3,4-Dichloro-1-butene | 122.3 | 132.8 | 63.2 | 49.5 |

| cis-1,4-Dichloro-2-butene | 39.5 | 129.5 | 129.5 | 39.5 |

| trans-1,4-Dichloro-2-butene | 45.1 | 130.2 | 130.2 | 45.1 |

| 1,3-Dichloro-2-butene | 20.9 | 123.5 | 136.5 | 39.8 |

Note: Chemical shifts are approximate and can vary slightly based on the specific spectrometer and experimental conditions. Data compiled from various sources.[3][4][5][6][7]

NMR Isomer Differentiation Logic

Caption: Logical workflow for differentiating dichlorobutene isomers using NMR data.

References

- 1. 1H proton nmr spectrum of E-but-2-ene Z-but-2-ene low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting isomers E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene 1H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 1,3-DICHLORO-2-BUTENE(7415-31-8) 13C NMR [m.chemicalbook.com]

- 4. trans-1,4-Dichloro-2-butene(110-57-6) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 3,4-DICHLORO-1-BUTENE(760-23-6) 13C NMR spectrum [chemicalbook.com]

- 7. TRANS-1,4-DICHLORO-2-BUTENE(764-41-0) 13C NMR [m.chemicalbook.com]

Application Notes and Protocols for the Dehydrochlorination of 1,2-Dichloro-2-Butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dehydrochlorination of 1,2-dichloro-2-butene is a significant chemical transformation, primarily utilized in the synthesis of 2-chloro-1,3-butadiene, commonly known as chloroprene.[1] Chloroprene is a critical monomer for the production of polychloroprene (neoprene), a synthetic rubber valued for its resistance to oil, heat, and weathering.[2] The controlled synthesis and manipulation of chlorinated butenes are of interest in organic synthesis and the development of novel polymers. This document provides detailed application notes and experimental protocols for the dehydrochlorination of this compound, targeting researchers in academia and industry.

Principle of the Reaction

The dehydrochlorination of this compound is an elimination reaction where a molecule of hydrogen chloride (HCl) is removed from the substrate to form a new pi bond, yielding 2-chloro-1,3-butadiene. This reaction can be achieved through two primary methods: base-catalyzed elimination and thermal pyrolysis. The choice of method depends on the desired scale, selectivity, and available equipment.

The reaction proceeds via an E2 (elimination, bimolecular) mechanism in the presence of a strong base, where the base abstracts a proton from a carbon atom adjacent to the carbon bearing a chlorine atom, leading to the concerted formation of a double bond and the departure of the chloride ion. In vapor-phase pyrolysis, the high temperature provides the energy required for the elimination of HCl, often proceeding through a free-radical mechanism.

Applications

The primary application of this reaction is the synthesis of 2-chloro-1,3-butadiene (chloroprene).[1]

-

Polymer Synthesis: Chloroprene is the monomer for neoprene, a versatile synthetic rubber with numerous applications in the automotive industry (belts, hoses), construction (adhesives, sealants), and consumer goods.

-

Organic Synthesis: 2-Chloro-1,3-butadiene can serve as a diene in Diels-Alder reactions and other cycloadditions for the synthesis of complex chlorinated molecules.

-

Drug Discovery: While not a direct application, the synthesis of chlorinated dienes can be a starting point for the preparation of more complex molecules with potential biological activity, as chlorinated compounds are prevalent in pharmaceuticals.

Experimental Protocols

Two primary methods for the dehydrochlorination of dichlorobutenes are presented below. While specific data for this compound is limited, the following protocols are based on established procedures for closely related isomers, such as 3,4-dichloro-1-butene and other chlorinated butanes/butenes.

Protocol 1: Base-Catalyzed Dehydrochlorination in a Non-Aqueous Medium

This protocol is adapted from the dehydrochlorination of 3,4-dichloro-1-butene using lime (calcium hydroxide) in a glycol solvent. This method is advantageous due to the lower cost of the base compared to sodium hydroxide and the controlled reaction temperature.

Materials:

-

This compound

-

Calcium hydroxide (Ca(OH)₂) or Sodium hydroxide (NaOH)

-

Ethylene glycol (or other high-boiling glycol)

-

Inhibitor (e.g., phenothiazine, to prevent polymerization of the product)

-

Inert solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add calcium hydroxide (1.1 to 1.5 molar equivalents relative to the dichlorobutene) and ethylene glycol.

-

Heating: Heat the mixture to the desired reaction temperature (typically between 80°C and 120°C) with constant stirring.[1]

-

Addition of Reactant: Slowly add this compound containing a small amount of a polymerization inhibitor (e.g., phenothiazine) to the heated mixture.

-

Reaction Monitoring: Maintain the reaction temperature and continue stirring. The reaction progress can be monitored by gas chromatography (GC) by periodically taking aliquots from the reaction mixture.

-

Product Isolation: The volatile product, 2-chloro-1,3-butadiene (boiling point: 59.4°C), can be continuously distilled from the reaction mixture as it is formed.[3]

-

Work-up: After the reaction is complete (as determined by GC), cool the reaction mixture. If the product was not distilled, extract the organic phase with an inert solvent. Wash the organic layer with water to remove the glycol and any remaining base.

-

Drying and Concentration: Dry the organic extract over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 2-chloro-1,3-butadiene.

-

Purification: The crude product can be further purified by fractional distillation.

Protocol 2: Vapor-Phase Pyrolysis

This method is suitable for larger-scale synthesis and is based on the industrial process for producing chloroprene from dichlorobutenes.[3]

Materials:

-

This compound

-

Inert gas (e.g., nitrogen or argon)

-

Tube furnace

-

Quartz or stainless steel reaction tube (can be packed with a catalyst or inert material like glass beads)

-

System for feeding the liquid reactant at a controlled rate (e.g., a syringe pump)

-

Condensation train to collect the product (e.g., cold traps)

Procedure:

-

Apparatus Setup: Set up the tube furnace with the reaction tube. The outlet of the tube should be connected to a series of cold traps (e.g., cooled with ice-water and dry ice/acetone) to condense the product and unreacted starting material.

-

Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) to remove air.

-

Heating: Heat the furnace to the desired pyrolysis temperature, typically in the range of 300°C to 600°C.[3]

-

Reactant Feed: Once the temperature has stabilized, feed the this compound into the hot reaction tube at a controlled rate using a syringe pump. The reactant should vaporize upon entry into the hot zone.

-

Product Collection: The reaction products will pass out of the furnace and be condensed in the cold traps.

-

Analysis and Purification: The collected condensate will contain the desired 2-chloro-1,3-butadiene, unreacted this compound, and potentially some byproducts. The composition of the product mixture can be analyzed by GC-MS. The 2-chloro-1,3-butadiene can be purified by fractional distillation.

Quantitative Data

The following table summarizes representative quantitative data for the dehydrochlorination of dichlorobutene isomers to produce chloroprene. These values can be used as a starting point for optimizing the dehydrochlorination of this compound.

| Reactant | Method | Catalyst/Reagent | Temperature (°C) | Yield of Chloroprene (%) | Reference |

| 3,4-Dichloro-1-butene | Base-catalyzed | Ca(OH)₂ in Ethylene Glycol | 70-150 | 68.9 - 72 | [1] |

| 2,2,3-Trichlorobutane & Dichlorobutenes | Pyrolysis | None | 300-600 | Not specified, but described as the main product | [3] |

| 2,3,4-Trichloro-1-butene | Base-catalyzed | NaOH in Methanol | 40 | High reaction rate observed | [4] |

Product Characterization

The primary product, 2-chloro-1,3-butadiene, can be characterized using standard spectroscopic techniques.

Spectroscopic Data for 2-Chloro-1,3-butadiene:

| Technique | Key Data |

| ¹H NMR | Chemical shifts (ppm) and multiplicities will be characteristic of the vinyl protons. |

| ¹³C NMR | Peaks corresponding to the four sp² hybridized carbons. |

| IR Spectroscopy | C=C stretching vibrations for the conjugated diene system, and C-Cl stretching. |

| Mass Spectrometry | Molecular ion peak (m/z) corresponding to the molecular weight of 2-chloro-1,3-butadiene (88.54 g/mol ), with characteristic isotopic pattern for a chlorine-containing compound.[5] |

Note: Specific peak values can be found in spectral databases such as the NIST WebBook.[5][6]

Visualizations

Reaction Pathway

References

- 1. US5672792A - Process for preparing chloroprene - Google Patents [patents.google.com]

- 2. 2-chloro-1,3-butadiene | 126-99-8 [chemicalbook.com]

- 3. US2415294A - Preparation of 2-chlorobutadiene-1, 3 - Google Patents [patents.google.com]

- 4. chempap.org [chempap.org]

- 5. 1,3-Butadiene, 2-chloro- [webbook.nist.gov]

- 6. 1,3-Butadiene, 2-chloro- [webbook.nist.gov]

Application Notes and Protocols for the Chlorination of Butenes to Dichlorobutanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chlorination of butenes is a fundamental reaction in organic synthesis, yielding a variety of dichlorobutane isomers that serve as valuable intermediates in the production of polymers, pharmaceuticals, and other specialty chemicals. The regioselectivity and stereoselectivity of this reaction are highly dependent on the chosen butene isomer and the reaction conditions, which dictate whether the reaction proceeds through an ionic or a free-radical mechanism. This document provides detailed application notes and experimental protocols for the controlled chlorination of 1-butene, 2-butene (cis and trans), and isobutylene to produce dichlorobutanes.

Reaction Mechanisms

The chlorination of butenes can proceed via two primary pathways: ionic (electrophilic) addition and free-radical substitution or addition. The predominant mechanism is influenced by factors such as the presence of UV light, radical initiators, or Lewis acids, as well as the reaction temperature and solvent polarity.

Ionic Chlorination

Ionic chlorination occurs in the absence of light and radical initiators, often facilitated by polar solvents or Lewis acids. The reaction proceeds through a cyclic chloronium ion intermediate, leading to the anti-addition of two chlorine atoms across the double bond.

Caption: Ionic chlorination mechanism.

Free-Radical Chlorination